

# 1-Bromo-2-methylbut-3-en-2-ol structural formula and properties

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Compound of Interest

Compound Name: 1-Bromo-2-methylbut-3-en-2-ol

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# An In-depth Technical Guide to 1-Bromo-2-methylbut-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, properties, and potential synthesis of **1-Bromo-2-methylbut-3-en-2-ol** (also known as isoprene bromohydrin). Due to the limited availability of experimental data in public domains, this guide combines established chemical principles with computational data to offer valuable insights for research and development applications.

### Structural Formula and Identification

**1-Bromo-2-methylbut-3-en-2-ol** is a halogenated tertiary alcohol. Its structure features a four-carbon backbone containing a vinyl group, a hydroxyl group, and a bromine atom.

The key identifiers for this compound are:

• IUPAC Name: 1-bromo-2-methylbut-3-en-2-ol[1]

CAS Number: 36219-40-6[1]

Molecular Formula: C₅H₀BrO[1]



- Canonical SMILES: CC(C=C)(CBr)O
- InChl: InChl=1S/C5H9BrO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3[1]

## **Physicochemical Properties**

Detailed experimental physical properties for **1-Bromo-2-methylbut-3-en-2-ol** are not readily available in the scientific literature. However, computational models provide valuable estimates for several key parameters. These computed properties are summarized in the table below.

Property	Value	Source
Molecular Weight	165.03 g/mol	PubChem[1]
XLogP3 (Lipophilicity)	1.2	PubChem
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Complexity	72.5	PubChem[1]

## **Reactivity and Potential Applications**

The structure of **1-Bromo-2-methylbut-3-en-2-ol** suggests a rich and versatile reactivity profile, making it a potentially valuable intermediate in organic synthesis. The presence of three distinct functional groups—a tertiary alcohol, a vinyl group, and a primary alkyl bromide—allows for a range of chemical transformations.

The hydroxyl group can be protonated and eliminated as water to form a tertiary allylic carbocation. This intermediate can then undergo nucleophilic attack at either the tertiary or primary carbon, leading to a variety of substituted products. The bromine atom can be displaced via nucleophilic substitution reactions. The vinyl group can participate in addition reactions and polymerization.



This combination of reactive sites makes **1-Bromo-2-methylbut-3-en-2-ol** a promising building block for the synthesis of more complex molecules, including analogs of natural products and potential pharmaceutical agents.

## **Experimental Protocols**

Detailed, peer-reviewed experimental protocols for the synthesis of **1-Bromo-2-methylbut-3-en-2-ol** are not currently available in the public domain. However, a plausible synthetic route can be proposed based on the well-established chemistry of halohydrin formation from alkenes.

# Proposed Synthesis: Electrophilic Halogenation of 2-Methyl-3-buten-2-ol

A likely method for the preparation of **1-Bromo-2-methylbut-3-en-2-ol** involves the reaction of 2-methyl-3-buten-2-ol with a source of electrophilic bromine in an aqueous medium.

#### Reaction:

2-Methyl-3-buten-2-ol +  $Br_2/H_2O \rightarrow 1$ -Bromo-2-methylbut-3-en-2-ol

#### Proposed Methodology:

- Dissolution: 2-Methyl-3-buten-2-ol is dissolved in a suitable solvent mixture, such as a combination of an organic solvent (e.g., tert-butanol or acetone) and water.
- Bromination: A solution of bromine in water (bromine water) or N-bromosuccinimide (NBS) is added dropwise to the stirred solution of the alcohol at a controlled temperature, typically 0-5 °C, to minimize side reactions.
- Quenching: After the addition is complete, the reaction is stirred for a period to ensure complete conversion. The reaction is then quenched by the addition of a reducing agent, such as aqueous sodium thiosulfate, to consume any unreacted bromine.
- Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.



- Washing and Drying: The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as vacuum distillation or column chromatography on silica gel.

Note: This proposed protocol is based on general principles of organic synthesis and has not been optimized for this specific transformation. Researchers should conduct small-scale trials to determine the optimal reaction conditions.

## **Logical Relationship of Synthesis**

The following diagram illustrates the proposed synthetic pathway for **1-Bromo-2-methylbut-3-en-2-ol**.

Proposed Synthesis of 1-Bromo-2-methylbut-3-en-2-ol

2-Methyl-3-buten-2-ol

Electrophilic Addition

1-Bromo-2-methylbut-3-en-2-ol

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Caption: Proposed synthesis of **1-Bromo-2-methylbut-3-en-2-ol**.

## Conclusion

**1-Bromo-2-methylbut-3-en-2-ol** is a molecule with significant potential as a synthetic intermediate. While experimentally determined data on its physical properties and detailed synthetic protocols are scarce, its structural features suggest a rich reactivity that can be exploited in the development of novel chemical entities. Further research into the synthesis and characterization of this compound would be a valuable contribution to the field of organic chemistry and drug discovery.



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### References

- 1. 1-Bromo-2-methylbut-3-en-2-ol | C5H9BrO | CID 551234 PubChem [pubchem.ncbi.nlm.nih.gov]
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